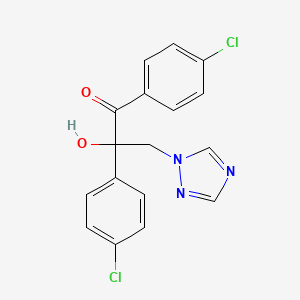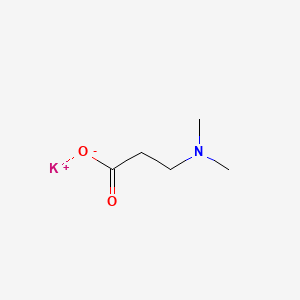
4-(Ethylsulphonyl)-3-nitroanisole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Ethylsulphonyl)-3-nitroanisole is an organic compound with a molecular structure that includes an ethylsulphonyl group, a nitro group, and a methoxy group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethylsulphonyl)-3-nitroanisole typically involves the nitration of 4-(ethylsulphonyl)anisole. The process begins with the sulfonation of anisole to introduce the ethylsulphonyl group, followed by nitration to add the nitro group. The reaction conditions often involve the use of concentrated sulfuric acid and nitric acid at controlled temperatures to ensure the selective nitration of the desired position on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Ethylsulphonyl)-3-nitroanisole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The ethylsulphonyl group can be oxidized to a sulfone group using oxidizing agents like hydrogen peroxide.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, palladium catalysts.
Reduction: Hydrogen gas, palladium catalysts.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Reduction: 4-(Ethylsulphonyl)-3-aminoanisole.
Oxidation: 4-(Ethylsulphonyl)-3-nitrosulfoneanisole.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(Ethylsulphonyl)-3-nitroanisole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique functional groups.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(Ethylsulphonyl)-3-nitroanisole involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the ethylsulphonyl group can interact with nucleophilic sites on proteins or other biomolecules. These interactions can modulate the activity of the target molecules and lead to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Methylsulphonyl)-3-nitroanisole: Similar structure but with a methylsulphonyl group instead of an ethylsulphonyl group.
4-(Ethylsulphonyl)-2-nitroanisole: Similar structure but with the nitro group in a different position.
4-(Ethylsulphonyl)-3-nitrophenol: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness
4-(Ethylsulphonyl)-3-nitroanisole is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. The combination of the ethylsulphonyl, nitro, and methoxy groups provides a distinct set of chemical properties that can be leveraged in various applications.
Propriétés
Numéro CAS |
80036-85-7 |
|---|---|
Formule moléculaire |
C9H11NO5S |
Poids moléculaire |
245.25 g/mol |
Nom IUPAC |
1-ethylsulfonyl-4-methoxy-2-nitrobenzene |
InChI |
InChI=1S/C9H11NO5S/c1-3-16(13,14)9-5-4-7(15-2)6-8(9)10(11)12/h4-6H,3H2,1-2H3 |
Clé InChI |
VFDSPCPEJJEKRS-UHFFFAOYSA-N |
SMILES canonique |
CCS(=O)(=O)C1=C(C=C(C=C1)OC)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![3,5,6,7,12-pentazapentacyclo[11.8.0.03,11.04,8.015,20]henicosa-1(21),4,7,9,11,13,15,17,19-nonaen-2-one](/img/structure/B12667608.png)

